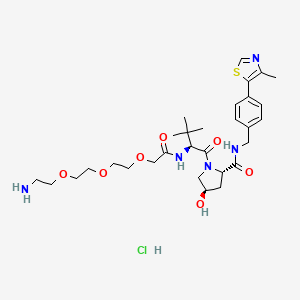
MMAF 塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
モノメチルアウリスタチン F (塩酸塩) は、天然化合物であるドラスタチン 10 から誘導された合成抗腫瘍剤です。 強力なチューブリン重合阻害剤であり、ボルツツマブ マフォドチンや SGN-CD19A などの抗体薬物複合体 (ADC) における細胞毒性成分として広く使用されています 。 この化合物は、細胞分裂を阻害する高い効力を持つことから、主にがん研究で使用されています .
科学的研究の応用
Monomethylauristatin F (Hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying tubulin polymerization inhibition.
Biology: Employed in cell biology research to understand cell division and mitosis.
Medicine: Incorporated into ADCs for targeted cancer therapy, showing high efficacy in inhibiting tumor growth
Industry: Utilized in the development of new therapeutic agents and drug delivery systems.
作用機序
モノメチルアウリスタチン F (塩酸塩) は、チューブリン重合を阻害することで細胞分裂を阻害することにより、その効果を発揮します 。それは、がん細胞構造に高い親和性を持つ抗体に結合しており、その化合物がそのような細胞に蓄積されます。 この標的デリバリーにより、細胞毒性効果が強化され、同時に健康な細胞への損傷が最小限に抑えられます .
類似化合物:
モノメチルアウリスタチン E (塩酸塩): チューブリン重合阻害作用が類似した、別の合成アウリスタチン誘導体です。
ドラスタチン 10: モノメチルアウリスタチン F が誘導された天然化合物です。
比較: モノメチルアウリスタチン F (塩酸塩) は、C 末端にフェニルアラニン部分が存在するため、モノメチルアウリスタチン E (塩酸塩) と異なります。これは、その膜不透過性に寄与しています 。 両方の化合物は非常に安定しており、血漿またはヒト肝臓リソソーム抽出液中で分解の兆候を示しません 。 モノメチルアウリスタチン F (塩酸塩) は、C 末端フェニルアラニンの電荷が存在するため、モノメチルアウリスタチン E (塩酸塩) と比較して活性は弱くなっています .
生化学分析
Biochemical Properties
MMAF Hydrochloride interacts with tubulin, a globular protein, and inhibits its polymerization . This interaction disrupts the formation of microtubules, essential components of the cell’s cytoskeleton, thereby inhibiting cell division . The nature of this interaction is inhibitory, with MMAF Hydrochloride binding to the tubulin protein and preventing its normal function .
Cellular Effects
MMAF Hydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by disrupting cell division, leading to cell death . This disruption can affect cell signaling pathways and gene expression, particularly those involved in cell cycle regulation . MMAF Hydrochloride does not readily permeate cell membranes, but when attached to antibodies like trastuzumab or pertuzumab, it can effectively block the division of specific tumor cells .
Molecular Mechanism
The mechanism of action of MMAF Hydrochloride involves its binding to tubulin, inhibiting the polymerization of this protein and thereby disrupting the formation of microtubules . This disruption prevents cells from forming the mitotic spindle necessary for cell division, leading to cell cycle arrest and ultimately cell death .
Temporal Effects in Laboratory Settings
Over time, MMAF Hydrochloride demonstrates stable activity with no signs of degradation in plasma, human liver lysosomal extracts, or proteases such as cathepsin B . It continues to inhibit tubulin polymerization and disrupt cell division, leading to consistent cytotoxic effects .
Dosage Effects in Animal Models
In animal models, the effects of MMAF Hydrochloride vary with dosage. At high doses, MMAF Hydrochloride can lead to significant cytotoxic effects, while at lower doses, its effects may be less pronounced . The maximum tolerated dose in mice of MMAF is much higher than that of other similar compounds .
Metabolic Pathways
MMAF Hydrochloride is involved in metabolic pathways related to the breakdown and removal of proteins. The major metabolic pathway of MMAF Hydrochloride is demethylation, which occurs in the liver .
Transport and Distribution
MMAF Hydrochloride is transported and distributed within cells and tissues through its attachment to antibodies. These antibody-drug conjugates allow MMAF Hydrochloride to be selectively delivered to target cells . MMAF Hydrochloride has limited cell permeability as a free drug, but when attached to antibodies, it can effectively enter cells .
Subcellular Localization
Once inside a cell, MMAF Hydrochloride localizes to the cytoplasm where it binds to tubulin and inhibits its polymerization . This disruption of microtubule formation occurs within the cell’s cytoskeleton, a subcellular structure critical for maintaining cell shape and facilitating cell division .
準備方法
合成経路および反応条件: モノメチルアウリスタチン F (塩酸塩) の合成には、アミノ基の N 末端伸長の修飾とカルボキシル基の C 末端修飾を含む複数のステップが含まれます 。 そのキラル異性体の調製方法は、貴金属や高価なキラル触媒を必要とせず、穏やかな反応条件下で行われます .
工業生産方法: モノメチルアウリスタチン F (塩酸塩) の工業生産は、収率と費用対効果の最適化に重点を置いています。 このプロセスは、シンプルな反応条件とキラル異性体の容易な分離を伴うため、大規模な用途に適しています .
化学反応の分析
反応の種類: モノメチルアウリスタチン F (塩酸塩) は、以下を含むさまざまな化学反応を起こします。
酸化: 酸素の付加または水素の除去を含む。
還元: 水素の付加または酸素の除去を含む。
置換: 1 つの原子または原子団が別の原子または原子団に置き換わる。
一般的な試薬と条件: これらの反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒が含まれます。 条件は、行われる特定の反応によって異なります .
主な生成物: これらの反応から生成される主な生成物には、さまざまな官能基を持つモノメチルアウリスタチン F (塩酸塩) の改変版が含まれており、細胞毒性を強化します .
4. 科学研究への応用
モノメチルアウリスタチン F (塩酸塩) は、科学研究で幅広い用途を持っています。
化学: チューブリン重合阻害の研究のためのモデル化合物として使用されます。
生物学: 細胞分裂と有糸分裂を理解するために、細胞生物学研究で使用されています。
類似化合物との比較
Monomethylauristatin E (Hydrochloride): Another synthetic auristatin derivative with similar tubulin polymerization inhibition properties.
Dolastatin 10: The natural compound from which Monomethylauristatin F is derived.
Comparison: Monomethylauristatin F (Hydrochloride) differs from Monomethylauristatin E (Hydrochloride) due to the presence of a phenylalanine moiety at its C-terminus, contributing to its membrane impermeability . Both compounds are highly stable and show no signs of degradation in plasma or human liver lysosomal extracts . Monomethylauristatin F (Hydrochloride) has attenuated activity compared to Monomethylauristatin E (Hydrochloride) due to the presence of the charged C-terminal phenylalanine .
特性
IUPAC Name |
(2S)-2-[[(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H65N5O8.ClH/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27;/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50);1H/t25-,26+,28-,29-,30+,32-,33-,34-,35+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPKFQQDMNUXOY-KMYLZLQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H66ClN5O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
768.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride](/img/structure/B560603.png)



